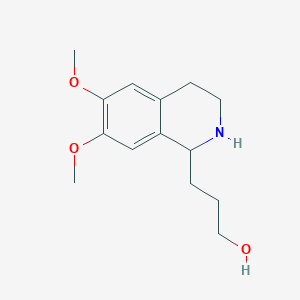
Epsilon NAD
Vue d'ensemble
Description
Epsilon NAD (nicotinamide adenine dinucleotide) is an important coenzyme found in all living cells. It is a major component of the electron transport chain and is involved in many biochemical processes such as energy production, DNA repair, and cell signaling. This compound is also known as NADH (reduced form of NAD) and NADPH (oxidized form of NAD). It is essential for the proper functioning of all cells and is involved in many metabolic pathways, including the Krebs cycle, glycolysis, and fatty acid oxidation.
Applications De Recherche Scientifique
Analogue fluorescent de NAD
Epsilon NAD est un analogue fluorescent de NAD . Cela signifie qu'il peut être utilisé dans des expériences où les propriétés de fluorescence de la molécule peuvent être utilisées pour suivre son mouvement ou son interaction avec d'autres molécules. Cela peut être particulièrement utile pour étudier les réactions biochimiques impliquant NAD.
Étude des protéines G
This compound a été utilisé comme substrat pour la ribosylation epsilon-ADP catalysée par la toxine bactérienne des protéines G de transduction du signal . Cela peut aider à comprendre le rôle et la fonction des protéines G dans divers processus biologiques.
Recherche sur la toxine pertussis
En conjonction avec la toxine pertussis, this compound a été utilisé pour étudier les effets de la toxine . Cela peut fournir des informations précieuses sur le mécanisme d'action de la toxine, conduisant potentiellement au développement de traitements ou de vaccins.
Recherche sur la transducine
This compound a été utilisé dans des recherches impliquant la transducine , une protéine impliquée dans la transmission des signaux dans l'œil. Cela peut aider à comprendre les processus visuels et potentiellement conduire à des traitements des troubles liés à la vision.
Métamatériaux epsilon-proche de zéro
Bien que non directement lié à this compound, le terme « Epsilon-proche de zéro » est également utilisé dans le domaine de la science des matériaux pour décrire des matériaux ayant une permittivité diélectrique proche de zéro . Ces matériaux présentent des propriétés optiques inhabituelles et ont des applications en ingénierie des micro-ondes, en optique et en physique quantique .
Optique non linéaire
Les matériaux epsilon-proche de zéro, qui partagent le terme « Epsilon » avec this compound, présentent une réponse optique non linéaire extrêmement importante . Cela a des implications importantes pour le domaine de la photonique
Mécanisme D'action
Target of Action
Epsilon NAD primarily targets ADP-ribosylation reactions and the structure/kinetics of NAD+ binding enzymes . It serves as a substrate for bacterial toxin-catalyzed epsilon-ADP ribosylation of signal-transducing G-proteins .
Mode of Action
This compound interacts with its targets by serving as a substrate for the bacterial toxin-catalyzed epsilon-ADP ribosylation of signal-transducing G-proteins . This interaction results in changes at the molecular level, affecting the function of these G-proteins.
Biochemical Pathways
This compound is involved in the ADP-ribosylation reactions and affects the structure and kinetics of NAD+ binding enzymes . These enzymes play a crucial role in various biochemical pathways, including energy metabolism and cell signaling .
Result of Action
The result of this compound’s action is the modulation of the activity of signal-transducing G-proteins . By serving as a substrate for the bacterial toxin-catalyzed epsilon-ADP ribosylation of these proteins, this compound can influence their function and, consequently, the cellular processes they regulate.
Safety and Hazards
Orientations Futures
Future research directions include the search for ENZ materials with low optical losses and the elucidation of the mechanisms underlying nonlinear enhancements . There is also interest in exploiting engineered materials and surfaces for the manipulation and tailoring of light-induced forces in optomechanics .
Analyse Biochimique
Biochemical Properties
1,N6-Ethenonicotinamide adenine dinucleotide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it binds to the active site of glutamate dehydrogenase (GDH), preventing GDH from catalyzing the oxidation of NADH to NAD+, which is necessary for GDH activity .
Molecular Mechanism
At the molecular level, 1,N6-Ethenonicotinamide adenine dinucleotide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its binding to the active site of GDH is a prime example of its molecular mechanism .
Propriétés
IUPAC Name |
[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O14P2/c24-19(35)11-2-1-4-28(6-11)22-17(33)15(31)12(42-22)7-40-45(36,37)44-46(38,39)41-8-13-16(32)18(34)23(43-13)30-10-26-14-20-25-3-5-29(20)9-27-21(14)30/h1-6,9-10,12-13,15-18,22-23,31-34H,7-8H2,(H3-,24,35,36,37,38,39)/t12-,13-,15-,16-,17-,18-,22-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDBQDNBEQHDHK-BSLNIGMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O)O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O)O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O14P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
687.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38806-38-1 | |
| Record name | Nicotinamide 1,N(6)-ethenoadenine dinucleotide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038806381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicotinamide 1,N6-ethenoadeninedinucleotide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



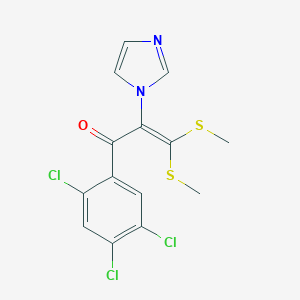
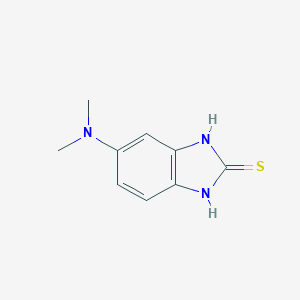
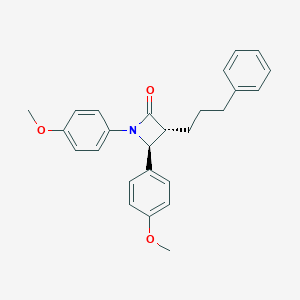

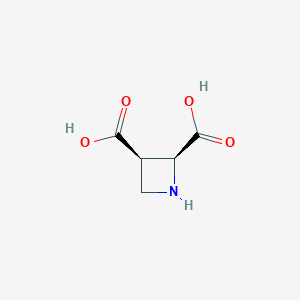
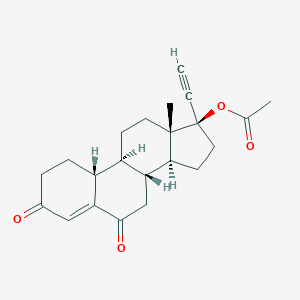




![[R-(R*,S*)]-3-tert-Butylcarbamoyl-4-oxiranylmethyl-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B120445.png)
![3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B120447.png)
